

Atazanavir-d15 Stable Isotope Labeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: Atazanavir-d15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Atazanavir-d15**, a stable isotope-labeled (SIL) analog of the HIV-1 protease inhibitor, Atazanavir. The incorporation of fifteen deuterium atoms into the Atazanavir structure renders it an invaluable tool in various stages of drug development and clinical research, primarily in quantitative bioanalysis and metabolic studies. This document details the synthesis, applications, experimental protocols, and data interpretation related to the use of **Atazanavir-d15**.

Introduction to Atazanavir and Stable Isotope Labeling

Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[1][2] It selectively binds to the active site of HIV protease, preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors, which are essential for the production of mature, infectious virions.[2][3] This inhibition ultimately halts the viral replication cycle.[2]

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen (^1H) with deuterium (^2H or D), carbon- ^{12}C with ^{13}C , or nitrogen- ^{14}N with ^{15}N . [4] In drug development, deuterated compounds like **Atazanavir-d15** are particularly useful as internal standards in quantitative mass spectrometry-based assays due to their chemical identity and slightly higher mass compared to

the unlabeled drug.[5] This allows for precise and accurate quantification of the drug in complex biological matrices.

Synthesis of Atazanavir-d15

While specific proprietary synthesis methods for **Atazanavir-d15** are not publicly detailed, a plausible synthetic route can be extrapolated from known Atazanavir synthesis pathways.[6][7][8] The fifteen deuterium atoms are likely incorporated into moieties that are metabolically stable and synthetically accessible. A representative, though hypothetical, approach would involve the use of deuterated starting materials in a multi-step synthesis. For instance, deuterated tert-leucine and other key intermediates could be employed.

One of the established synthetic strategies for Atazanavir involves the coupling of a key diamino alcohol intermediate with N-(methoxycarbonyl)-L-tert-leucine.[9] To produce **Atazanavir-d15**, a deuterated version of the tert-leucine fragment and potentially other deuterated precursors would be used in a convergent synthesis. The purification of the final product would likely involve chromatographic techniques to ensure high chemical and isotopic purity.

Applications of Atazanavir-d15 Stable Isotope Labeling

The primary application of **Atazanavir-d15** is as an internal standard for the quantitative analysis of Atazanavir in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its utility also extends to metabolic profiling and pharmacokinetic studies.

Quantitative Bioanalysis

In LC-MS/MS assays, a known amount of **Atazanavir-d15** is added to biological samples (e.g., plasma, hair) before sample preparation.[11][12] Since **Atazanavir-d15** is chemically identical to Atazanavir, it experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer.[11] However, due to its higher mass, it is distinguishable from the unlabeled drug by the mass spectrometer. By comparing the peak area of Atazanavir to that of **Atazanavir-d15**, a precise and accurate concentration of Atazanavir in the original sample can be determined.[10]

Metabolic Profiling

Stable isotope labeling is a powerful tool for elucidating metabolic pathways.[13][14] While studies specifically using **Atazanavir-d15** for this purpose are not widely published, the principles are well-established. By administering **Atazanavir-d15**, researchers can track the metabolic fate of the drug. Metabolites will retain the deuterium label, allowing for their confident identification in a complex biological matrix using mass spectrometry. This approach helps in distinguishing drug-related metabolites from endogenous molecules.

Pharmacokinetic Studies

Atazanavir exhibits significant inter-patient pharmacokinetic variability.[15][16] The use of **Atazanavir-d15** as an internal standard in bioanalytical methods allows for the accurate determination of key pharmacokinetic parameters, such as peak plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the concentration-time curve (AUC), and elimination half-life (t_{1/2}).[17][18] This data is critical for optimizing dosing regimens and understanding drug-drug interactions.[17]

Experimental Protocols

Protocol for Quantification of Atazanavir in Human Plasma using LC-MS/MS

This protocol is a representative example for the determination of Atazanavir concentrations in human plasma.

1. Materials and Reagents:

- Atazanavir reference standard
- **Atazanavir-d15** (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid and ammonium formate
- Human plasma (blank)

- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[[11](#)]

2. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of Atazanavir and **Atazanavir-d15** in methanol.
- Prepare calibration standards by spiking blank human plasma with Atazanavir to achieve a concentration range of approximately 5.0–6000 ng/mL.[[11](#)]
- Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Solid-Phase Extraction):

- To 50 µL of plasma sample, standard, or QC, add 50 µL of the **Atazanavir-d15** internal standard working solution.[[11](#)]
- Vortex mix the samples.
- Condition the SPE cartridges with methanol followed by water.
- Load the plasma samples onto the SPE cartridges.
- Wash the cartridges with a low-organic solvent mixture to remove interferences.
- Elute Atazanavir and **Atazanavir-d15** with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm).[[11](#)]
 - Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[[11](#)]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[[11](#)]

- Flow Rate: 0.3 mL/min.[11]
- Injection Volume: 5 µL.
- A gradient elution is typically used to separate Atazanavir from endogenous plasma components.
- Tandem Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Atazanavir: m/z 705.3 -> 168.0[12]
 - Atazanavir-d5 (as a proxy for d15): m/z 710.2 -> 168.0[12] (The exact transition for **Atazanavir-d15** would be determined experimentally).

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Atazanavir to **Atazanavir-d15** against the nominal concentration of the calibration standards.
- Determine the concentration of Atazanavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for Metabolic Profiling

1. Dosing and Sample Collection:

- Administer **Atazanavir-d15** to the test system (e.g., cell culture, animal model).
- Collect biological samples (e.g., plasma, urine, feces) at various time points.

2. Sample Preparation:

- Extract metabolites from the biological matrix using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or SPE).

3. LC-High-Resolution Mass Spectrometry (LC-HRMS) Analysis:

- Analyze the extracts using LC-HRMS to separate and detect potential metabolites.
- The high-resolution mass spectrometer allows for the accurate mass measurement of parent and fragment ions.

4. Data Analysis:

- Search the acquired data for molecular ions that exhibit the characteristic mass shift corresponding to the deuterium labeling.
- Use software tools to identify potential metabolites by comparing their fragmentation patterns with that of the parent drug and known metabolic pathways (e.g., oxidation, glucuronidation).

[3]

Data Presentation

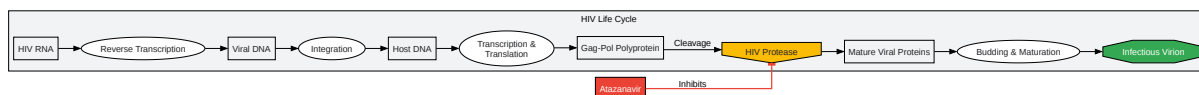
Table 1: Typical Pharmacokinetic Parameters of Atazanavir (Boosted with Ritonavir)

Parameter	Value	Reference
Tmax (hours)	~2.5	[19]
Oral Bioavailability	60-68% (enhanced with food)	[19]
Protein Binding	86%	[3]
Elimination Half-life (t1/2)	~7 hours	[19]
Metabolism	Primarily via CYP3A4	[3]
Excretion	~79% in feces, ~13% in urine	[3]

Table 2: Representative LC-MS/MS Method Parameters for Atazanavir Quantification

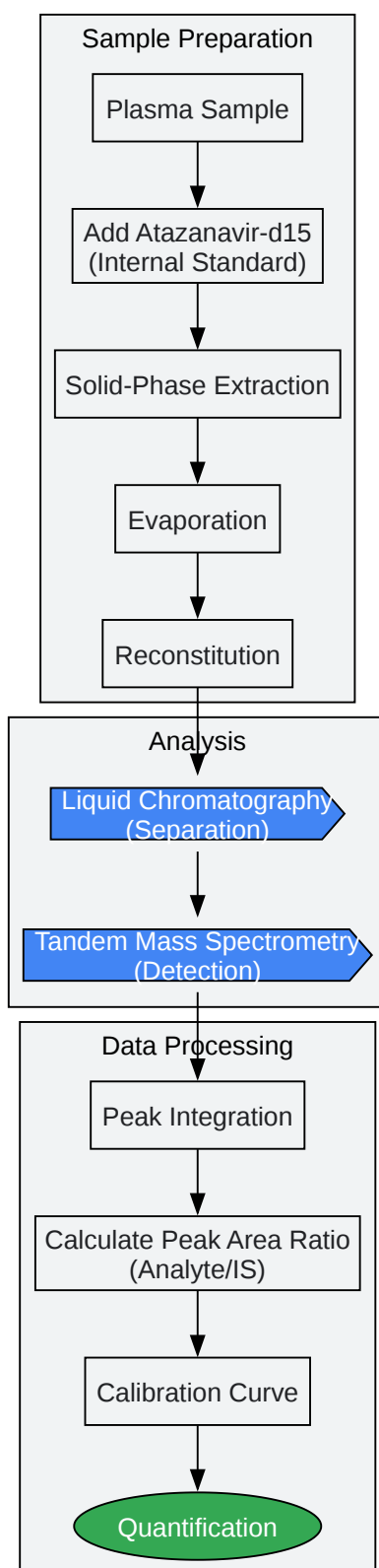
Parameter	Condition	Reference
LC Column	C18, 50 x 2.1 mm, 1.7 μ m	[11]
Mobile Phase	Acetonitrile and 10 mM ammonium formate buffer	[11]
Flow Rate	0.3 mL/min	[11]
Ionization	Positive Electrospray (ESI+)	[12]
MRM Transition (Atazanavir)	m/z 705.3 -> 168.0	[12]
MRM Transition (Internal Standard)	Mass-shifted equivalent of the Atazanavir transition	[12]
Linearity Range	5.0 - 6000 ng/mL	[11]

Mandatory Visualizations



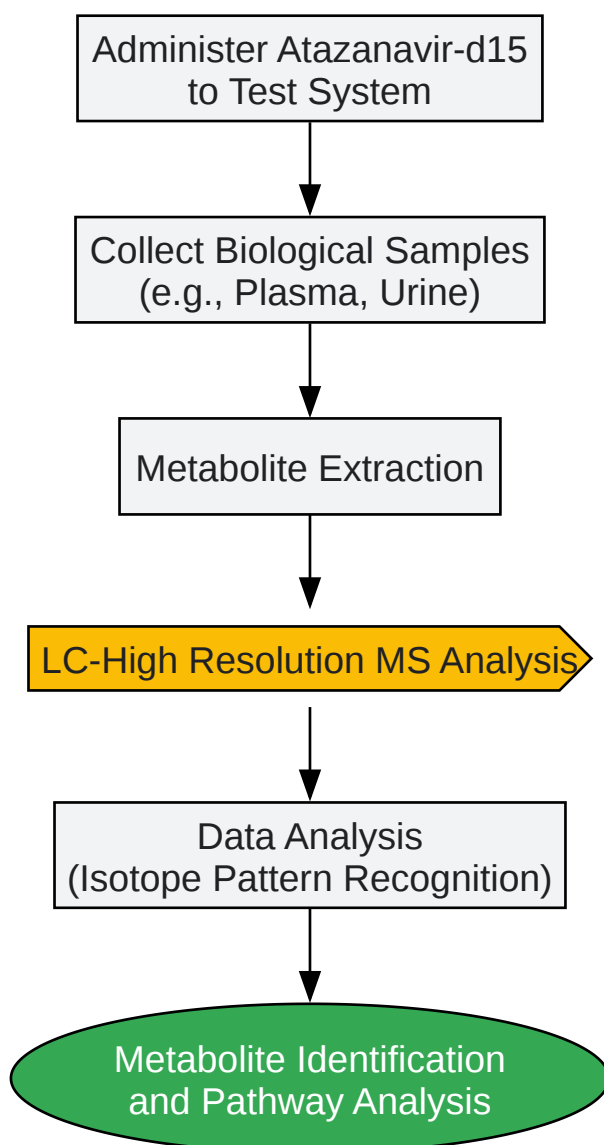
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Caption: Mechanism of Action of Atazanavir.



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Caption: Workflow for Quantitative Analysis using **Atazanavir-d15**.



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Caption: Workflow for Metabolic Profiling with **Atazanavir-d15**.

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